molecular formula C7H10BrF B1484917 7-Bromo-6-fluorohept-1-yne CAS No. 2098057-79-3

7-Bromo-6-fluorohept-1-yne

Cat. No. B1484917
CAS RN: 2098057-79-3
M. Wt: 193.06 g/mol
InChI Key: IVDQWHHYVVUUEJ-UHFFFAOYSA-N
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Description

7-Bromo-6-fluorohept-1-yne is a chemical compound with the molecular formula C7H10BrF . It is available for purchase from various chemical suppliers .


Physical And Chemical Properties Analysis

The physical and chemical properties of 7-Bromo-6-fluorohept-1-yne are not explicitly mentioned in the search results .

Scientific Research Applications

Supramolecular Ordering and Photophysical Properties

Research by Egbe et al. (2004) focused on alkoxy-substituted and defect-free yne-containing poly(phenylene−vinylene)s, synthesized through olefination reactions. These polymers exhibit unique thermal behaviors and self-assembling morphologies, crucial for understanding and developing advanced materials with potential applications in electroluminescent devices and photovoltaics. The study outlines a synthetic route allowing the grafting of various alkoxy side chains, pivotal for tuning the material properties (Egbe et al., 2004).

Reaction Mechanisms and Rearrangements

McCord et al. (1982) explored the rearrangement of halo-substituted amino-dihydro-l-hydroxycarbostyrils in concentrated hydrohalic acids. The study provides insight into nucleophilic substitution mechanisms with rearrangement, which is significant for developing synthetic pathways in organic chemistry. Understanding these reaction mechanisms can guide the synthesis of complex molecules with specific functional groups, including fluoro and bromo substituents (McCord et al., 1982).

Synthesis and Functionalization of Heterocycles

Zajc (1999) described the synthesis of a metabolite from 6-fluoro-benzo[a]pyrene, emphasizing hydroxyl-directed regioselective functionalization. This research is crucial for the synthesis of complex organic molecules and understanding the metabolic pathways of polycyclic aromatic hydrocarbons, with potential applications in medicinal chemistry and environmental studies (Zajc, 1999).

Mechanism of Action

The mechanism of action of 7-Bromo-6-fluorohept-1-yne is not specified in the search results. The mechanism of action for a chemical compound typically refers to how it interacts with biological systems, which is not applicable in this case as 7-Bromo-6-fluorohept-1-yne is not known to have biological activity .

properties

IUPAC Name

7-bromo-6-fluorohept-1-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrF/c1-2-3-4-5-7(9)6-8/h1,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVDQWHHYVVUUEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCC(CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-6-fluorohept-1-yne

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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